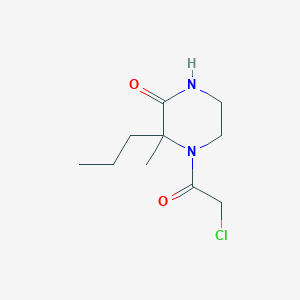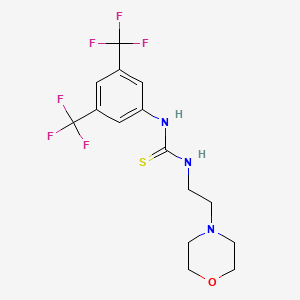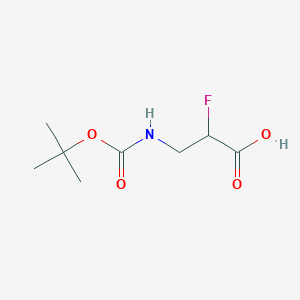
(S)-3-(Boc-amino)-2-fluoropropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Boc-amino)-2-fluoropropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom on the propanoic acid backbone The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, preventing unwanted side reactions
Applications De Recherche Scientifique
(S)-3-(Boc-amino)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block for more complex chemical entities
Mécanisme D'action
Target of Action
The primary target of (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the amino group in various biochemical reactions . The compound is commonly used in the synthesis of peptides , where it acts as a protecting group for the amino groups .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is preferred due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides . The compound acts as a protecting group for the amino groups, allowing for transformations of other functional groups without interference from the amino groups . This is particularly important in reactions where amines, being good nucleophiles and strong bases, could otherwise react .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis The boc group is typically very easy to remove, often achieved with a strong acid such as trifluoracetic acid (tfa), suggesting it may have a relatively short half-life in biological systems .
Result of Action
The primary result of the action of this compound is the protection of amino groups during the synthesis of peptides . This allows for the selective transformation of other functional groups without interference from the amino groups . Once the desired transformations have been completed, the Boc group can be easily removed, leaving the amino group intact .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong acid such as TFA is required for the removal of the Boc group . Additionally, the reaction is typically performed at high temperatures using a thermally stable ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)-2-fluoropropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine atom. One common method involves the reaction of (S)-2-fluoropropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts, such as H-BEA zeolite, can be used to achieve high yields of the desired product in a continuous flow reactor . This method allows for better control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Boc-amino)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TFA in dichloromethane or hydrochloric acid in dioxane are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include substituted propanoic acids with various functional groups.
Deprotection Reactions: The major product is (S)-2-fluoropropanoic acid after the removal of the Boc group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Amino-2-(Boc-amino)butyric acid: Similar in structure but with an additional carbon in the backbone.
1-(Boc-amino)cyclopentanecarboxylic acid: Features a cyclopentane ring instead of a linear chain.
Uniqueness
(S)-3-(Boc-amino)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in the development of pharmaceuticals where fluorine atoms are often introduced to enhance metabolic stability and binding affinity.
Propriétés
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCZGVVXISNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2872026.png)
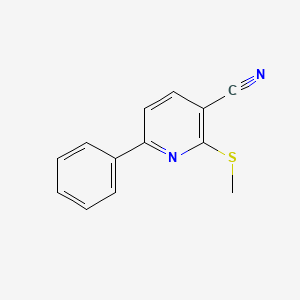
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)
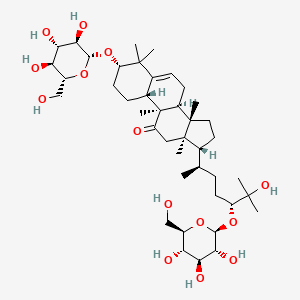
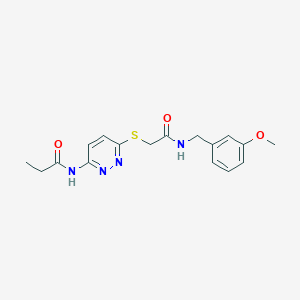
![N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872037.png)
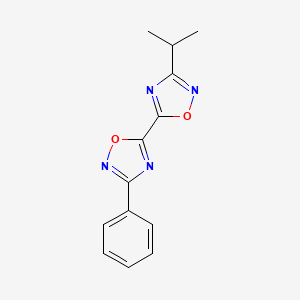
![2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol](/img/structure/B2872039.png)
